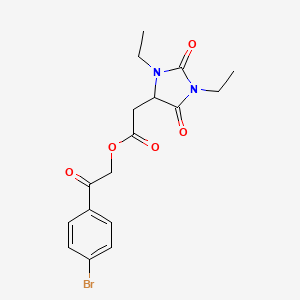
3-methyl-4-oxo-1-pyridin-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile
Übersicht
Beschreibung
3-methyl-4-oxo-1-pyridin-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-methyl-4-oxo-1-pyridin-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been reported to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication and transcription. It has also been shown to induce oxidative stress and disrupt mitochondrial function, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methyl-4-oxo-1-pyridin-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile in lab experiments is its high potency and selectivity towards specific targets. It also has a relatively simple synthesis method and can be easily modified to produce analogs with improved activity. However, one of the limitations is its potential toxicity towards normal cells, which can limit its application in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-4-oxo-1-pyridin-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile. One of the directions is to further investigate its mechanism of action and identify specific targets and pathways affected by the compound. Another direction is to develop more potent and selective analogs with improved activity and lower toxicity towards normal cells. Additionally, the potential application of the compound in combination therapy with other drugs should be explored to enhance its therapeutic efficacy. Finally, the in vivo efficacy and safety of the compound should be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for various diseases.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-oxo-1-pyridin-2-yl-4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile has shown promising applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-methyl-4-oxo-1-pyridin-2-yl-6,7-dihydro-5H-indazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-13-11(6-5-10(8-15)14(13)19)18(17-9)12-4-2-3-7-16-12/h2-4,7,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFWVXTYRFGSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(CC2)C#N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B4305845.png)

![3-[(triphenylphosphoranylidene)amino]quinoline](/img/structure/B4305859.png)
![N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}norleucine](/img/structure/B4305865.png)
![6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine](/img/structure/B4305877.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4305880.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4305890.png)
![ethyl 2-[5-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-7-methyl-5-(4-methyl-3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4305897.png)
![N,N,N',N'-tetramethyl-6-[(triphenylphosphoranylidene)amino]-1,3,5-triazine-2,4-diamine](/img/structure/B4305900.png)
![3-[(2-chlorobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4305901.png)
![2-[4-allyl-3-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4305914.png)
![2-[5-(1-adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4305915.png)

![N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-[methyl(phenylsulfonyl)amino]-3-phenylbutanamide](/img/structure/B4305927.png)